molecular formula C15H16O4S B159868 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one CAS No. 135138-42-0

1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one

Cat. No. B159868
M. Wt: 292.4 g/mol
InChI Key: WPOOONGUNIWHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one, also known as DPT, is a synthetic compound that belongs to the class of benzothiophenes. It has been of great interest to the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has shown potential in various scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, particularly breast cancer cells. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been found to have anti-inflammatory and antioxidant properties. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.

Mechanism Of Action

The mechanism of action of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is not fully understood. However, it is believed that 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one exerts its effects by modulating various signaling pathways in the body. For example, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.

Biochemical And Physiological Effects

1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to modulate the levels of various cytokines and chemokines, which play a key role in the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in lab experiments is its high potency. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is stable and easy to handle, which makes it a popular choice for in vitro experiments. However, one limitation of using 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is its potential toxicity. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to be cytotoxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one. One area of interest is the development of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and toxicity of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one involves the reaction of 2-mercaptobenzoic acid with acetic anhydride and phenylmagnesium bromide. The reaction mixture is then subjected to reflux and the resulting product is purified by column chromatography to obtain 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in high yield. This synthetic route has been optimized for large-scale production of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one.

properties

CAS RN

135138-42-0

Product Name

1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

IUPAC Name

1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one

InChI

InChI=1S/C15H16O4S/c16-12-6-7-15-13(8-12)14(10-20(15,17)18)19-9-11-4-2-1-3-5-11/h1-7,13-15H,8-10H2

InChI Key

WPOOONGUNIWHDE-UHFFFAOYSA-N

SMILES

C1C2C(CS(=O)(=O)C2C=CC1=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2C(CS(=O)(=O)C2C=CC1=O)OCC3=CC=CC=C3

synonyms

3-benzyloxy-2,3,3a,7a-tetrahydrobenzothiophen-5-(4H)-one-1,1-dioxide
3-BTBTD

Origin of Product

United States

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